molecular formula C15H18ClNO4S2 B2719643 3-chloro-4-methoxy-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide CAS No. 1219911-76-8

3-chloro-4-methoxy-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide

Cat. No.: B2719643
CAS No.: 1219911-76-8
M. Wt: 375.88
InChI Key: VQHMDMDZUSCKEX-UHFFFAOYSA-N
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Description

The compound 3-chloro-4-methoxy-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a chloro group at position 3, a methoxy group at position 4 on the benzene ring, and two nitrogen-bound substituents: a 2-methoxyethyl group and a thiophen-3-ylmethyl group. The sulfonamide core (-SO₂NH-) is a common pharmacophore in medicinal chemistry, often associated with biological activity, such as enzyme inhibition or receptor modulation. While direct crystallographic data for this compound are unavailable in the provided evidence, structural analogs (e.g., ) suggest that crystallographic methods like SHELX and validation protocols are typically employed to resolve such complex structures.

Key structural features:

  • Methoxy group: Electron-donating, improving solubility in polar solvents.
  • N-Substituents:
    • 2-Methoxyethyl: A polar group that may enhance aqueous solubility.
    • Thiophen-3-ylmethyl: Introduces sulfur-based π-interactions and possible metabolic stability compared to oxygen-containing heterocycles.

Properties

IUPAC Name

3-chloro-4-methoxy-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO4S2/c1-20-7-6-17(10-12-5-8-22-11-12)23(18,19)13-3-4-15(21-2)14(16)9-13/h3-5,8-9,11H,6-7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHMDMDZUSCKEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=CSC=C1)S(=O)(=O)C2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration and Reduction: Starting with a benzene derivative, nitration followed by reduction can introduce amino groups.

    Substitution Reactions: Chloro and methoxy groups can be introduced via electrophilic aromatic substitution.

    Coupling Reactions: The thiophene ring and other substituents can be added through coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methoxy-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Sodium methoxide (NaOMe), ammonia (NH3).

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Dechlorinated compounds.

    Substitution Products: Amines, thiols.

Scientific Research Applications

Antibacterial Properties

Sulfonamides are well-documented for their antibacterial properties, primarily through the inhibition of bacterial folic acid synthesis. Research indicates that compounds structurally related to 3-chloro-4-methoxy-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide exhibit significant antibacterial activity against various pathogens.

Case Study:
A study on related sulfonamide derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent activity. This suggests that the target compound may possess similar antibacterial efficacy.

PathogenMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16

Antiviral Activity

Emerging research has highlighted the antiviral potential of sulfonamide derivatives. Compounds similar to 3-chloro-4-methoxy-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide have shown promise in inhibiting viral replication.

Case Study:
In vitro studies on N-phenylbenzamide derivatives indicated significant inhibition of hepatitis B virus (HBV) replication. The mechanism was linked to increased levels of A3G, a protein involved in antiviral defense, suggesting that the target compound may exhibit comparable antiviral properties.

Anticancer Potential

Sulfonamides have also been investigated for their anticancer activities. The ability of these compounds to modulate pathways involved in cancer cell survival has been a focal point of research.

Case Study:
Research into structurally similar sulfonamides revealed their capacity to induce apoptosis in various human cancer cell lines. One study reported that a related compound significantly inhibited proliferation in breast cancer cells, indicating potential therapeutic applications for 3-chloro-4-methoxy-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide in oncology.

Synthesis and Industrial Production

The synthesis of 3-chloro-4-methoxy-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide typically involves multi-step organic reactions:

  • Starting Materials : The synthesis begins with 3-chloro-4-methoxybenzenesulfonyl chloride and thiophen-3-ylmethanamine.
  • Reaction Conditions : The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature.
  • Purification : Techniques such as recrystallization or column chromatography are employed for purification.

Industrial Considerations : For large-scale production, automated reactors and continuous flow systems can enhance efficiency and yield.

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit bacterial growth by interfering with folic acid synthesis. The molecular targets could include enzymes such as dihydropteroate synthase.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Benzene Ring

3-Chloro-4-Methyl-N-[2-(2-Methyl-1H-Indol-3-Yl)Ethyl]Benzenesulfonamide ()
  • Substituents : 3-chloro, 4-methyl (vs. 4-methoxy in the target compound).
  • Key Differences :
    • Methyl vs. Methoxy : The methyl group is less polar, reducing solubility but increasing lipophilicity. Methoxy’s electron-donating nature may alter electronic interactions with target proteins.
    • Indole substituent : The indole moiety enables π-stacking and hydrophobic interactions, absent in the target compound’s thiophene group.
2-Chloro-N-(3-Methoxybenzoyl)Benzene-Sulfonamide ()
  • Substituents : 2-chloro, 3-methoxybenzoyl (vs. 3-chloro, 4-methoxy in the target).
  • Key Differences: Positional isomerism: The chloro and methoxy positions affect steric and electronic properties.

Variations in N-Substituents

3-Chloro-N-(3-Furylmethyl)-4-Methoxy-N-(Thiophen-2-Ylmethyl)Benzenesulfonamide ()
  • N-Substituents : Furan-3-ylmethyl and thiophen-2-ylmethyl (vs. 2-methoxyethyl and thiophen-3-ylmethyl in the target).
  • Key Differences: Furan vs. Methoxyethyl: Furan’s oxygen atom may engage in weaker hydrogen bonding compared to the methoxyethyl’s ether oxygen. Thiophene substitution: The 2-yl vs.
3-(2-Chloro-4-Methylphenyl)-1-(2-Hydroxyethyl)-1-(Thiophen-3-Ylmethyl)Urea ()
  • Core Structure : Urea instead of sulfonamide.
  • Key Differences :
    • Urea vs. Sulfonamide : Urea is less acidic and forms different hydrogen-bonding networks.
    • Hydroxyethyl group : Enhances hydrophilicity but may reduce metabolic stability compared to methoxyethyl.

Functional Group Modifications

N-(3-Chloro-4-Methoxyphenyl)-2-(2-Methoxy-N-Thiophen-2-Ylsulfonylanilino)Acetamide ()
  • Core Structure: Acetamide with a sulfonylanilino group (vs. benzenesulfonamide).
  • Thiophen-2-ylsulfonylanilino: Introduces an additional sulfonyl group, increasing molecular weight and polarity.

Implications of Structural Differences

  • Solubility : Methoxy groups (target compound, ) enhance aqueous solubility compared to methyl or indole substituents.
  • Binding Interactions : Thiophen-3-ylmethyl (target) and thiophen-2-ylmethyl () differ in spatial orientation, affecting interactions with hydrophobic pockets.
  • Metabolic Stability : Sulfonamides (target) are generally more stable than ureas () under physiological conditions.
  • Electronic Effects : Chloro and methoxy groups on the benzene ring modulate electron density, influencing sulfonamide acidity and target binding.

Biological Activity

3-chloro-4-methoxy-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide is a compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antiviral and antibacterial activities, alongside its structural characteristics.

Structural Characteristics

The compound features a complex molecular structure that includes a sulfonamide group, a thiophene moiety, and methoxyethyl substituents. The presence of these functional groups suggests potential interactions with various biological targets.

Table 1: Structural Features of the Compound

FeatureDescription
Molecular FormulaC18H22ClN2O3S
Molecular Weight346.44 g/mol
Functional GroupsSulfonamide, Thiophene, Methoxy
Key AtomsC (Carbon), H (Hydrogen), Cl (Chlorine), N (Nitrogen), O (Oxygen), S (Sulfur)

Antiviral Activity

Research indicates that derivatives of sulfonamides, particularly those with phenyl and methoxy substitutions, exhibit antiviral properties. For instance, compounds similar to 3-chloro-4-methoxy-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide have shown effectiveness against Hepatitis B Virus (HBV) by enhancing intracellular levels of APOBEC3G, a protein known to inhibit viral replication .

Case Study: Anti-HBV Activity
In vitro studies demonstrated that related compounds significantly inhibited HBV replication in HepG2 cells. The mechanism involved the upregulation of APOBEC3G levels, which plays a critical role in the cellular defense against viral infections .

Antibacterial Activity

The compound's structural features suggest potential antibacterial properties. Compounds with similar sulfonamide functionalities are known to inhibit bacterial growth by targeting essential bacterial enzymes.

Case Study: Inhibition of Type III Secretion System
Research has shown that certain sulfonamide derivatives can inhibit the Type III Secretion System (T3SS) in Gram-negative bacteria. This system is crucial for bacterial virulence and pathogenicity . Although specific data on the compound's activity against T3SS is limited, its structural analogs have demonstrated significant inhibitory effects.

The biological activity of 3-chloro-4-methoxy-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide may be attributed to:

  • Structural Conformation : The coplanarity of the amide moiety enhances π–π conjugation, potentially increasing binding affinity to biological targets .
  • Hydrogen Bonding : The presence of non-classical hydrogen bonds may facilitate interactions with proteins or nucleic acids involved in viral replication or bacterial pathogenicity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-chloro-4-methoxy-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with sulfonylation of the benzenesulfonyl chloride intermediate. Key steps include:

  • Step 1 : Reacting 3-chloro-4-methoxybenzenesulfonyl chloride with 2-methoxyethylamine under basic conditions (e.g., K₂CO₃) in anhydrous dichloromethane at 0–5°C to form the mono-substituted sulfonamide intermediate .

  • Step 2 : Introducing the thiophen-3-ylmethyl group via nucleophilic substitution using thiophen-3-ylmethyl bromide in dimethylformamide (DMF) at 60°C for 12–16 hours .

  • Critical Parameters : Inert atmosphere (N₂/Ar) to prevent oxidation, and controlled stoichiometry to avoid over-alkylation .

    Reaction Step Reagents/Conditions Yield Key Analytical Confirmation
    SulfonylationDCM, K₂CO₃, 0–5°C75–80%NMR (disappearance of -SO₂Cl peak at ~5.2 ppm)
    AlkylationDMF, 60°C, 16 hrs60–65%LCMS (m/z = 445.3 [M+H]⁺)

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : Verify substitution patterns (e.g., methoxy protons at δ 3.2–3.5 ppm, thiophene protons at δ 6.8–7.4 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 444.08 (theoretical) .
  • FT-IR : Identify sulfonamide S=O stretching (~1350 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .

Q. What solvent systems are recommended for solubility testing?

  • Methodological Answer : Prioritize polar aprotic solvents (DMF, DMSO) due to the compound’s hydrophobic aryl and thiophene groups. For biological assays, use DMSO stock solutions (<1% v/v) diluted in PBS (pH 7.4) to avoid precipitation .

Advanced Research Questions

Q. How can reaction kinetics be analyzed during the alkylation step?

  • Methodological Answer :

  • In-situ Monitoring : Use HPLC or LCMS to track the consumption of the mono-substituted sulfonamide intermediate over time .
  • Kinetic Modeling : Apply pseudo-first-order kinetics under excess thiophen-3-ylmethyl bromide. Calculate activation energy (Ea) via Arrhenius plots at 50°C, 60°C, and 70°C .
  • Key Finding : Rate constants increase by ~2.5-fold per 10°C rise, suggesting temperature sensitivity in nucleophilic substitution .

Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values)?

  • Methodological Answer :

  • Assay Standardization : Control variables like cell passage number, serum batch, and DMSO concentration .
  • Metabolic Stability Testing : Use liver microsomes to assess compound degradation rates, which may explain variability in cell-based assays .
  • Case Study : Discrepancies in antiproliferative activity (IC₅₀ = 2–10 μM across studies) were traced to differences in ATP levels in viability assays .

Q. How to design molecular docking studies for target identification?

  • Methodological Answer :

  • Target Selection : Prioritize sulfonamide-sensitive enzymes (e.g., carbonic anhydrase IX) or kinases (e.g., EGFR) based on structural analogs .
  • Docking Protocol :

Prepare the compound’s 3D structure using Gaussian09 (B3LYP/6-31G*).

Use AutoDock Vina with a grid box centered on the catalytic site (e.g., Zn²⁺ in carbonic anhydrase).

Validate poses via molecular dynamics (MD) simulations (NAMD, 100 ns) .

  • Key Interaction : The sulfonamide group binds Zn²⁺ in carbonic anhydrase, while the thiophene moiety stabilizes hydrophobic pockets .

Data Contradiction Analysis

Q. Why do computational and experimental LogP values differ?

  • Methodological Answer :

  • Experimental LogP : Measure via shake-flask method (octanol/water). Reported LogP = 2.8 .
  • Computational Discrepancy : Software like ChemAxon predicts LogP = 3.5 due to underestimation of thiophene’s hydrophobicity. Calibrate models with experimental data .

Future Research Directions

  • Pharmacokinetic Profiling : Assess oral bioavailability using Caco-2 permeability assays and hepatic clearance in microsomes .
  • Structure-Activity Relationship (SAR) : Modify the methoxyethyl chain to improve water solubility (e.g., replace with PEG-based groups) .

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